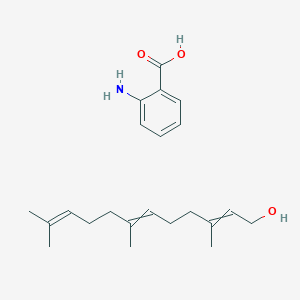
(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclopentane ring substituted with a benzylamino group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving suitable precursors.
Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-N-BOC-1-Aminocyclopentane-3-carboxylic acid: Another chiral compound with a cyclopentane ring and amino group.
Cyclopentane-1-carboxylic acid: Lacks the benzylamino group, making it less versatile in certain applications.
Uniqueness
(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it valuable in the synthesis of chiral molecules and in studies involving stereoselective processes.
Properties
CAS No. |
420124-09-0 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1R,2S)-2-(benzylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16)/t11-,12+/m1/s1 |
InChI Key |
FJMJOYQGUPTRDF-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


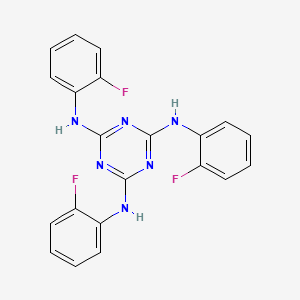
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
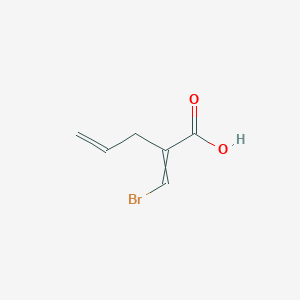
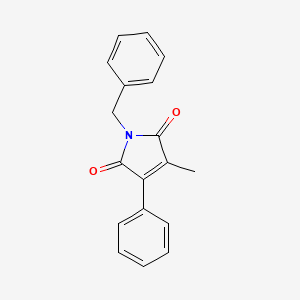

![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)

![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
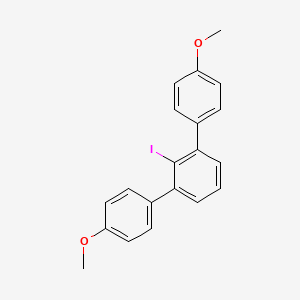
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)

![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
